molecular formula C20H25NO3 B1455364 2-(4-Heptyloxybenzoyl)-6-methoxypyridine CAS No. 1187165-27-0

2-(4-Heptyloxybenzoyl)-6-methoxypyridine

Cat. No.: B1455364
CAS No.: 1187165-27-0
M. Wt: 327.4 g/mol
InChI Key: GWQHMIQOLJNGDX-UHFFFAOYSA-N
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Description

2-(4-Heptyloxybenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Heptyloxybenzoyl)-6-methoxypyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a heptyloxybenzoyl group and a methoxy group. The general structure can be represented as follows:

  • Chemical Formula : C16_{16}H21_{21}NO2_2
  • CAS Number : 1187165-27-0

Synthesis typically involves the reaction of 6-methoxypyridine with 4-heptyloxybenzoyl chloride under basic conditions, leading to the formation of the desired product. The reaction conditions must be optimized to ensure high yields and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest it may modulate enzyme activity or interact with specific receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Inhibition of MPO can lead to reduced oxidative stress, which is beneficial in treating inflammatory diseases .
  • Anticancer Properties : Recent research indicates that derivatives of methoxypyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50_{50} values in the low micromolar range for compounds structurally similar to this compound against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against cancer cell lines. The results are summarized in the following table:

Cell LineIC50_{50} (µM)Reference
HepG21.53
DU1451.38
MBA-MB-2311.38

These findings indicate that this compound possesses significant antiproliferative activity, suggesting its potential as a lead compound in anticancer drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyridine ring significantly influence biological activity. Compounds with larger or electron-withdrawing substituents tend to exhibit enhanced cytotoxic effects. For example, introducing methoxy or nitro groups at specific positions has been shown to increase potency against cancer cell lines .

In Vivo Studies

While in vitro studies provide valuable insights into the biological activity of this compound, further research is required to explore its efficacy in vivo. Animal models are essential for understanding pharmacokinetics, bioavailability, and therapeutic potential.

Clinical Implications

Given its inhibitory action on MPO and potential anticancer properties, this compound could serve as a candidate for developing new therapies for inflammatory diseases and cancer treatment. Future clinical trials will be necessary to validate these findings and assess safety profiles.

Properties

IUPAC Name

(4-heptoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-3-4-5-6-7-15-24-17-13-11-16(12-14-17)20(22)18-9-8-10-19(21-18)23-2/h8-14H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQHMIQOLJNGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212443
Record name [4-(Heptyloxy)phenyl](6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-27-0
Record name [4-(Heptyloxy)phenyl](6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Heptyloxy)phenyl](6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.